Methanone, 1H-imidazol-1-yl-1H-indol-4-yl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazol-1-yl(1H-indol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12(15-7-6-13-8-15)10-2-1-3-11-9(10)4-5-14-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJAWBPEZLTWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation of the Ligand and Receptor:
Ligand Preparation: The three-dimensional structure of Methanone (B1245722), 1H-imidazol-1-yl-1H-indol-4-yl- would be generated and optimized to its lowest energy conformation using computational chemistry software. This involves assigning correct bond orders, adding hydrogen atoms, and minimizing the energy of the structure.
Receptor Preparation: A suitable protein target would be selected based on the therapeutic hypothesis. The 3D structure of the receptor, often obtained from a protein databank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site, the region where the ligand is expected to bind, would be defined.
The Docking Process:
A docking algorithm would then be used to systematically explore various possible conformations of the ligand within the defined active site of the receptor. researchgate.net These algorithms use scoring functions to evaluate the fitness of each pose, estimating the binding affinity (often expressed as a docking score or binding energy). mdpi.com A more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net
Analysis of Docking Results:
The output of the docking simulation is a set of possible binding poses of the ligand, ranked by their docking scores. The top-ranked poses are then analyzed to understand the specific molecular interactions between the ligand and the receptor.
Key interactions that are typically examined include:
Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-receptor complex.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
π-π Stacking: Interactions between the aromatic rings of the ligand (indole and imidazole) and aromatic residues in the receptor's active site.
Van der Waals Forces: General non-specific attractive or repulsive forces.
For instance, in a hypothetical docking study of Methanone (B1245722), 1H-imidazol-1-yl-1H-indol-4-yl- with a protein kinase, one might observe the imidazole (B134444) nitrogen and the carbonyl oxygen acting as hydrogen bond acceptors with amino acid residues in the ATP binding site. The indole (B1671886) ring could be involved in π-π stacking interactions with a phenylalanine or tyrosine residue, further stabilizing the complex.
The results of such in silico modeling provide valuable hypotheses about the molecular basis of the compound's activity, which can then be validated through experimental studies. nih.gov
Computational Chemistry and Theoretical Investigations of Methanone, 1h Imidazol 1 Yl 1h Indol 4 Yl
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.denih.gov The MEP surface map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive or repulsive to a point positive charge. uni-muenchen.de
In the context of Methanone (B1245722), 1H-imidazol-1-yl-1H-indol-4-yl-, an MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites, which in turn helps in understanding its intermolecular interactions. Generally, in MEP maps, regions of negative potential (typically colored in shades of red) are associated with lone pairs of electronegative atoms and are indicative of sites susceptible to electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (colored in blue) are usually found around hydrogen atoms attached to electronegative atoms and signify sites for nucleophilic attack. nih.govresearchgate.net
For the imidazole (B134444) moiety, the nitrogen atom not bonded to the indolyl group is expected to be a region of significant negative potential, making it a primary site for electrophilic interactions. uni-muenchen.de The indole (B1671886) ring system, being electron-rich, would also exhibit negative potential, particularly above and below the plane of the aromatic rings. researchgate.net The carbonyl group (methanone bridge) is a key feature, with the oxygen atom being a strong center of negative potential, thus a likely site for hydrogen bonding and other electrophilic interactions. The hydrogen atoms on both the imidazole and indole rings, as well as any other electropositive regions, would be represented by positive potential.
A hypothetical MEP analysis for Methanone, 1H-imidazol-1-yl-1H-indol-4-yl- would likely reveal the following reactive zones:
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |
| Imidazole Nitrogen (unsubstituted) | Negative (Red/Yellow) | Electrophilic Attack, Hydrogen Bond Acceptor |
| Carbonyl Oxygen | Strongly Negative (Deep Red) | Electrophilic Attack, Hydrogen Bond Acceptor |
| Indole Ring (π-system) | Negative (Red/Yellow) | π-π Stacking, Cation-π Interactions |
| Indole N-H | Positive (Blue) | Nucleophilic Attack, Hydrogen Bond Donor |
| Aromatic C-H | Slightly Positive (Green/Blue) | Weak Hydrogen Bonding |
This table is generated based on the general principles of MEP analysis applied to imidazole and indole derivatives, as specific data for Methanone, 1H-imidazol-1-yl-1H-indol-4-yl- was not found in the search results.
The insights gained from MEP analysis are valuable for predicting how the molecule might interact with biological macromolecules, such as enzymes or receptors, guiding further studies into its potential pharmacological applications.
In Silico Modeling of Molecular Interactions (Methodological Focus, e.g., Ligand-Receptor Docking)
In silico modeling, particularly molecular docking, is a powerful computational tool used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This technique is instrumental in drug discovery and development for elucidating the mechanism of action and for designing more potent and selective drug candidates. researchgate.net
For Methanone, 1H-imidazol-1-yl-1H-indol-4-yl-, a typical ligand-receptor docking study would involve the following key steps:
Chemical Reactivity and Mechanistic Pathways of Methanone, 1h Imidazol 1 Yl 1h Indol 4 Yl
Reactivity at the Methanone (B1245722) Carbonyl Center (e.g., Nucleophilic Addition, Reduction)
The carbonyl carbon of the methanone group is electrophilic and thus a prime target for nucleophiles. The C=O bond is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by a wide range of nucleophilic reagents.
Nucleophilic Addition: The addition of a nucleophile to the carbonyl carbon is a fundamental reaction. This process involves the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide.
Reduction: The methanone carbonyl group can be readily reduced to a secondary alcohol, forming (1H-imidazol-1-yl)(1H-indol-4-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. For instance, studies on similar C-2 aroyl imidazole (B134444) derivatives have shown that sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is effective for this type of reduction under mild conditions. nih.govresearchgate.net This reaction generally proceeds smoothly over several hours at room temperature. researchgate.net
Table 1: Predicted Reactivity at the Methanone Carbonyl Center
| Reaction Type | Reagent(s) | Predicted Product | Mechanistic Notes |
| Reduction | Sodium Borohydride (NaBH₄), Methanol | (1H-imidazol-1-yl)(1H-indol-4-yl)methanol | Hydride transfer from the borohydride ion to the electrophilic carbonyl carbon. |
| Grignard Reaction | Organomagnesium Halides (R-MgX) | Tertiary Alcohol | Nucleophilic addition of the carbanion from the Grignard reagent, followed by acidic workup. |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkene | Formation of a betaine (B1666868) intermediate, followed by elimination to form an alkene and triphenylphosphine (B44618) oxide. |
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The imidazole ring exhibits properties similar to both pyridine (B92270) and pyrrole (B145914). globalresearchonline.net The nitrogen at position 3 (pyridine-like) has an unshared pair of electrons and is basic, while the nitrogen at position 1 (pyrrole-like) has its lone pair involved in the aromatic sextet. globalresearchonline.net
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with reactions typically occurring at the C4 and C5 positions, and sometimes at the C2 position. globalresearchonline.net However, in the target molecule, the C2 position is adjacent to the electron-withdrawing methanone group, which would likely deactivate it towards electrophilic attack. Therefore, substitution would be favored at the C4 and C5 positions of the imidazole ring.
Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring. globalresearchonline.net Given the structure of the target compound, direct nucleophilic substitution on the imidazole ring is considered unlikely under normal conditions.
Table 2: Predicted Substitution Reactions on the Imidazole Ring
| Reaction Type | Reagent(s) | Predicted Product(s) | Mechanistic Notes |
| Halogenation | Br₂, FeBr₃ | 4-Bromo- and 5-Bromo-imidazole derivatives | Classic electrophilic aromatic substitution mechanism. |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 5-Nitro-imidazole derivatives | Formation of the nitronium ion (NO₂⁺) as the active electrophile. |
| Sulfonation | SO₃, H₂SO₄ | Imidazole-4-sulfonic acid and Imidazole-5-sulfonic acid | Reaction with sulfur trioxide to form the sulfonic acid. |
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is a highly electron-rich aromatic system, making it very reactive towards electrophiles.
Electrophilic Substitution: Electrophilic substitution is the most characteristic reaction of the indole nucleus. researchgate.net Due to the delocalization of the nitrogen lone pair, the C3 position is the most electron-rich and typically the primary site of attack. researchgate.net However, in the target molecule, the C4 position is substituted with the methanone group. This substitution pattern directs incoming electrophiles to other positions on the ring. The most likely positions for electrophilic attack would be C3, C5, and C7, with the precise location depending on the reaction conditions and the nature of the electrophile. Syntheses of diindolylmethanes often rely on the electrophilic substitution of indoles. nih.gov
Nucleophilic Substitution: Similar to the imidazole ring, nucleophilic substitution on the indole ring is not a common reaction unless the ring is activated by strong electron-withdrawing groups, such as a nitro group. nii.ac.jp For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the C2-position with various nucleophiles. nii.ac.jp Without such activation, this pathway is not favored for the title compound.
Table 3: Predicted Substitution Reactions on the Indole Ring
| Reaction Type | Reagent(s) | Predicted Product(s) | Mechanistic Notes |
| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-indole derivative | Free-radical or electrophilic bromination, favoring the most activated position. |
| Nitration | Benzoyl Nitrate | 3-Nitro-indole derivative | Milder nitrating agent to avoid oxidation of the indole ring. |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | 3-Acyl-indole derivative | Generation of an acylium ion which attacks the electron-rich indole ring. |
Oxidation and Reduction Pathways of the Compound
The compound possesses multiple sites that can undergo oxidation or reduction.
Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring-opening, while milder reagents may result in the formation of oxindoles or other oxidized derivatives. The imidazole ring can also be oxidized. For example, oxidation of imidazoles with reagents like singlet oxygen or dimethyldioxirane (B1199080) (DMDO) can lead to an epoxide intermediate, which may then rearrange to form an imidazol-4-one. nih.gov
Reduction: As discussed in section 5.1, the primary site for reduction is the methanone carbonyl group. Catalytic hydrogenation could potentially reduce the carbonyl group and may also affect the double bonds within the heterocyclic rings under more forcing conditions, though this typically requires high pressures and specific catalysts.
Investigation of Rearrangement Reactions and Tautomerism
Rearrangement Reactions: Rearrangement reactions could potentially be induced under specific conditions. For example, the oxidative rearrangement of imidazoles to imidazol-4-ones via a pinacol-like mechanism has been reported. nih.gov This involves an initial oxidation to an epoxide followed by a rearrangement. While not directly observed for this specific compound, it represents a potential transformation pathway under oxidative conditions.
Tautomerism: Tautomerism is a key feature of both the imidazole and indole rings. The imidazole ring in non-symmetrically substituted compounds can exist in a rapid tautomeric equilibrium. nih.gov For the indole ring, while the N-H tautomer is the most stable, keto-enol tautomerism can occur, particularly in derivatives where the aromaticity is disrupted or in specific solvent environments. researchgate.net Studies on related benzimidazole (B57391) derivatives have shown that tautomeric exchange can be observed in solution, for instance, through the averaging of NMR signals. researchgate.net This dynamic process can influence the compound's reactivity and its interactions with biological targets.
Derivatization Strategies and Analog Synthesis Based on Methanone, 1h Imidazol 1 Yl 1h Indol 4 Yl Scaffold
Systematic Structural Modifications of the Imidazole (B134444) Moiety
The imidazole ring is a versatile component for structural modification due to its chemical properties and role in biological interactions. nih.gov Modifications can be introduced to alter the electronic and steric properties of the molecule.
One common strategy involves the introduction of substituents at various positions of the imidazole ring. For instance, alkyl or aryl groups can be introduced to explore the impact of steric bulk on receptor binding. The synthesis of substituted imidazoles can be achieved through various methods, including the Debus-Radziszewski imidazole synthesis, which allows for the creation of C-substituted imidazoles from a glyoxal, an aldehyde, ammonia, and an amine. wikipedia.orgorganic-chemistry.org Microwave-assisted synthesis provides an efficient, solventless method for producing 4,5-disubstituted imidazoles from 1,2-diketones and urotropine. organic-chemistry.org
Another approach is the N-arylation of the imidazole ring, which can be accomplished using aryl iodides in the presence of a copper catalyst. nih.gov Furthermore, functional groups such as halogens, nitro groups, and amines can be introduced to modulate the electronic properties of the imidazole ring and introduce new hydrogen bonding capabilities. nih.gov The synthesis of 4- and 5-functionalized imidazoles can be achieved with high regioselectivity through the reaction of allenyl sulfonamides with amines. nih.govfigshare.com
Table 1: Examples of Systematic Modifications of the Imidazole Moiety
| Modification Type | Reagents and Conditions | Resultant Substituent | Reference |
| C-Substitution | Benzil, Benzaldehyde, Ammonia, Acetic Acid (microwave) | 2,4,5-triphenyl | organic-chemistry.org |
| N-Arylation | Iodobenzene, K3PO4, CuI, DMF | N-phenyl | nih.gov |
| Halogenation | N-Halosuccinimide | Chloro, Bromo | nih.gov |
| Nitration | Nitric Acid, Sulfuric Acid | Nitro | nih.gov |
| Alkylation | Alkyl Halide, Base | Methyl, Ethyl | nih.gov |
Systematic Structural Modifications of the Indole (B1671886) Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry and offers multiple sites for modification. pharmaguideline.com Derivatization of the indole ring can significantly impact the biological activity of the parent compound.
The benzene (B151609) portion of the indole ring can be functionalized through electrophilic aromatic substitution reactions. Common substitutions include halogenation, nitration, and Friedel-Crafts acylation. The position of substitution is directed by the electron-donating nature of the pyrrole (B145914) ring, typically favoring positions 5 and 7. For example, 7-substituted indoles can be synthesized using the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents. pharmaguideline.com
Table 2: Examples of Substitution Patterns on the Indole Benzene Ring
| Position | Substituent | Synthetic Method | Reference |
| 5 | Methoxy | Fischer Indole Synthesis from 4-methoxyphenylhydrazine | pharmaguideline.com |
| 5 | Fluoro | Leimgruber-Batcho Indole Synthesis from 2-fluoro-6-nitrotoluene | google.com |
| 6 | Chloro | Fischer Indole Synthesis from 3-chlorophenylhydrazine | nih.gov |
| 7 | Bromo | Bartoli Indole Synthesis from o-bromonitrobenzene | pharmaguideline.com |
The pyrrole ring of the indole nucleus is also amenable to a variety of modifications. The N-H proton can be readily substituted by alkylation or arylation using an appropriate halide in the presence of a base. pharmaguideline.com The C2 and C3 positions are also key sites for derivatization. While the C3 position is typically occupied by the methanone (B1245722) linker in the parent scaffold, modifications at the C2 position can be explored. For instance, C2-alkylation can be achieved through directed ortho-metalation followed by reaction with an electrophile.
A study on 3-substituted-1H-imidazol-5-yl-1H-indoles, an isomeric scaffold, demonstrated that N-alkylation of the indole with various alkyl and benzyl (B1604629) groups significantly influenced anti-MRSA activity. google.com This highlights the importance of exploring substitutions at the indole nitrogen.
Table 3: Examples of Substitution Patterns on the Indole Pyrrole Ring
| Position | Substituent | Reagents and Conditions | Reference |
| N1 | Methyl | Methyl Iodide, NaH, DMF | google.com |
| N1 | Benzyl | Benzyl Bromide, K2CO3, Acetonitrile | nih.gov |
| N1 | Phenethyl | Phenethyl Bromide, K2CO3, DMF | google.com |
| C2 | Methyl | n-BuLi, Methyl Iodide | pharmaguideline.com |
Modifications and Substitutions at the Methanone Linkage
One common modification is the reduction of the carbonyl group to a secondary alcohol, which introduces a chiral center and a hydrogen bond donor. This can be achieved using reducing agents such as sodium borohydride (B1222165). Another strategy is the complete removal of the carbonyl group to form a methylene (B1212753) bridge, which increases the flexibility of the molecule. This can be accomplished through a Wolff-Kishner or Clemmensen reduction.
Furthermore, the carbonyl group can be replaced with other functional groups, such as a thiocarbonyl group, by reaction with Lawesson's reagent. It is also possible to replace the carbonyl with a bioisosteric group like a sulfone or an oxime to explore different electronic and geometric properties.
Table 4: Examples of Modifications at the Methanone Linkage
| Modification | Reagents and Conditions | Resulting Linkage |
| Reduction to Alcohol | NaBH4, Methanol (B129727) | -CH(OH)- |
| Reduction to Methylene | H2NNH2, KOH, Ethylene Glycol | -CH2- |
| Thionation | Lawesson's Reagent, Toluene | -C(S)- |
| Oxime Formation | Hydroxylamine Hydrochloride, Pyridine (B92270) | -C(=NOH)- |
Development of Chemical Libraries via Parallel and Combinatorial Synthesis
To efficiently explore the structure-activity relationships of the Methanone, 1H-imidazol-1-yl-1H-indol-4-yl- scaffold, the development of chemical libraries using parallel and combinatorial synthesis techniques is highly advantageous. These approaches allow for the rapid generation of a large number of analogs. nih.gov
Solid-phase synthesis is a powerful tool for combinatorial chemistry. For example, a library of 4-substituted imidazole sulfonamides has been successfully prepared using a solid-phase approach. nih.gov A similar strategy could be employed for the target scaffold, where either the indole or imidazole moiety is attached to a solid support, allowing for sequential modifications with various building blocks.
Solution-phase parallel synthesis can also be utilized. One-pot, multi-component reactions are particularly well-suited for this purpose. For instance, a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported, which could be adapted to generate a library of imidazole-modified analogs. organic-chemistry.org Similarly, various substituted indoles can be prepared in parallel and then coupled with the imidazole moiety. nih.gov
Regioselective Synthesis of Advanced Analogues
The regioselective synthesis of advanced analogs is crucial for obtaining specific isomers and avoiding tedious purification steps. Regiocontrol is particularly important when introducing multiple substituents onto the imidazole or indole rings.
For the imidazole ring, a regioselective synthesis of 1,4-disubstituted imidazoles has been developed, which proceeds through a double aminomethylenation of a glycine (B1666218) derivative followed by cyclization with an amine. psu.edu This method provides access to a diverse range of N-substituted imidazoles with high regioselectivity. The regioselective synthesis of highly substituted imidazoles can also be achieved via the sequential reaction of allenyl sulfonamides and amines, where the substitution pattern depends on the substituents on the nitrogen atoms. nih.govfigshare.com
For the indole ring, various named reactions offer regiocontrol. The Fischer indole synthesis, for example, allows for the preparation of specific substituted indoles based on the starting phenylhydrazine (B124118). The Madelung synthesis can be used to prepare 2-substituted indoles, while the Nenitzescu indole synthesis provides access to 5-hydroxyindoles. pharmaguideline.com Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can also be employed for the regioselective introduction of substituents onto pre-functionalized indole rings.
Structure Activity/property Relationship Sar/spr Methodologies Applied to Methanone, 1h Imidazol 1 Yl 1h Indol 4 Yl and Its Analogues
Rational Design Principles for SAR/SPR Studies in Heterocyclic Systems
The rational design of analogues of Methanone (B1245722), 1H-imidazol-1-yl-1H-indol-4-yl- is rooted in the fundamental principles of medicinal chemistry, focusing on the strategic manipulation of its heterocyclic core to modulate its properties. nih.govmdpi.com The indole (B1671886) and imidazole (B134444) rings are key pharmacophoric features, and their modification is central to SAR/SPR studies. nih.govwjbphs.com
Key design strategies for heterocyclic systems like the indole-imidazole scaffold include:
Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar steric or electronic properties to investigate their importance for activity. For instance, replacing the methanone linker with other functionalities or altering the substitution pattern on the indole and imidazole rings.
Ring Variation and Substitution: Exploring different substitution patterns on both the indole and imidazole rings can significantly impact molecular properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution and, consequently, the binding interactions. nih.gov Studies on related indole derivatives have shown that substitutions at various positions of the indole ring can influence their biological activities. nih.gov
Conformational Restriction: Introducing rigid linkers or additional rings can lock the molecule into a specific conformation, which can be beneficial for binding to a target. This approach helps in understanding the bioactive conformation of the molecule.
Homologation: Systematically increasing the length of alkyl chains or linkers to probe the spatial requirements of the binding site.
A review of design strategies for nitrogen-containing heterocyclic compounds highlights that the N-heterocyclic ring system is a core structure in many biologically active compounds. nih.gov The design and synthesis of novel derivatives often involve creating a library of compounds with systematic variations to establish a clear SAR. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches
QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govtandfonline.com These models are invaluable tools in drug discovery for predicting the activity of unsynthesized compounds and for understanding the molecular features that are important for activity. nih.gov
For heterocyclic compounds like Methanone, 1H-imidazol-1-yl-1H-indol-4-yl-, QSAR studies typically involve the calculation of a wide range of molecular descriptors, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments.
A study on a series of methanone derivatives employed a 4D-QSAR approach, which considers the conformational flexibility of the molecules, to develop a predictive model for their biological activity. The resulting model showed a high correlation between the predicted and experimental activities, with a squared correlation coefficient (R²) of 0.834 for the training set. cumhuriyet.edu.trresearchgate.net Another QSAR study on indole and isatin (B1672199) derivatives resulted in a 3D-QSAR model with a cross-validated R² (q²) of 0.596 and a predictive R² for the external test set of 0.695, indicating good predictive ability. mdpi.com
QSAR models for heterocyclic antifungals have also been developed using linear regression analysis of a large set of molecular descriptors. nih.gov The statistical quality of a QSAR model is crucial, and various validation techniques are employed to ensure its robustness and predictive power. nih.gov
Table 1: Representative QSAR Model Parameters for Heterocyclic Compounds
| Model Type | Compound Class | Key Descriptors | R² (Training Set) | q² (Cross-validation) | Predictive R² (Test Set) | Reference |
| 4D-QSAR | Methanone derivatives | Geometric, Thermodynamic, Topological | 0.834 | 0.768 | 0.875 | cumhuriyet.edu.trresearchgate.net |
| 3D-QSAR | Indole and isatin derivatives | Hydrophobic, Electron-withdrawing, Hydrogen-bond | - | 0.596 | 0.695 | mdpi.com |
| 2D-QSAR | Indeno[1,2-b]indole derivatives | Topological, Constitutional | 0.94 | 0.72 | 0.77 | nih.gov |
This table is for illustrative purposes and synthesizes data from various studies on related heterocyclic compounds.
In Vitro Assays for General Ligand-Target Engagement and Interaction Profiling
Determining whether a compound interacts with its intended target within a complex biological system is a critical step in drug discovery. catapult.org.uk Various in vitro assays are employed to profile the engagement of ligands like Methanone, 1H-imidazol-1-yl-1H-indol-4-yl- with their targets, without necessarily measuring a downstream biological effect. acs.org
Commonly used target engagement assays include:
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein can increase the protein's thermal stability. catapult.org.uk By heating cells or cell lysates to various temperatures, the amount of soluble target protein can be quantified, and a shift in the melting curve in the presence of the ligand indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can be used to monitor ligand binding in live cells. catapult.org.uk It involves fusing the target protein to a bioluminescent donor and using a fluorescently labeled ligand or a competitive tracer.
Radioligand Binding Assays: These classic assays use a radiolabeled ligand to quantify its binding to a target protein. nih.gov Competition assays with unlabeled compounds can then be used to determine their binding affinities.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein, providing real-time kinetic data on the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a target, providing a complete thermodynamic profile of the interaction.
Studies on indole-imidazole complexes have utilized in vitro assays to assess their biological activities, such as their cytoprotective effects against oxidative hemolysis. nih.gov The choice of assay depends on the nature of the target and the specific information required, such as binding affinity, kinetics, or thermodynamics. acs.org
Table 2: Overview of In Vitro Target Engagement Assays
| Assay | Principle | Information Obtained | Throughput | Label Requirement | Reference |
| CETSA | Ligand-induced thermal stabilization | Target engagement in cells/lysates | Low to Medium | Label-free | catapult.org.uk |
| BRET | Resonance energy transfer | Ligand binding in live cells | High | Labeled tracer/target | catapult.org.uk |
| Radioligand Binding | Displacement of radiolabeled ligand | Binding affinity (Ki) | High | Radiolabeled ligand | nih.gov |
| SPR | Change in refractive index | Binding kinetics (kon, koff), affinity (KD) | Medium | Label-free (target immobilized) | - |
| ITC | Measurement of heat change | Binding affinity (KD), stoichiometry, enthalpy, entropy | Low | Label-free | - |
This table provides a general overview of common target engagement assays.
Computational Approaches to Predict Molecular Interactions and Binding Affinities
Computational methods are essential for predicting how a ligand like Methanone, 1H-imidazol-1-yl-1H-indol-4-yl- might interact with a biological target and for estimating the strength of this interaction. nih.gov These approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. oup.comarxiv.org
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. jddtonline.inforesearchgate.net Docking simulations generate a series of possible binding poses and score them based on their predicted binding affinity. For example, molecular docking studies on imidazolone (B8795221) derivatives have been used to predict their binding modes and affinities to protein targets. nih.gov Similarly, docking studies on indole-imidazole hybrids have helped to understand their interactions with specific enzymes. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-target complex by simulating the movements of atoms over time. This can be used to assess the stability of the binding pose predicted by docking and to calculate more accurate binding free energies.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods for calculating the relative binding free energies of a series of related ligands to a common target. While computationally expensive, they can provide highly accurate predictions of binding affinity. nih.gov
Machine Learning-Based Scoring Functions: More recently, machine learning and deep learning models have been developed to predict protein-ligand binding affinities with increasing accuracy. oup.comchemrxiv.org These models are trained on large datasets of known protein-ligand complexes and their corresponding binding affinities.
A computational study on methanone derivatives used molecular docking to examine the interaction between the compounds and a cancer-related protein. cumhuriyet.edu.tr In another study, molecular docking of indolyl-derived 4H-imidazoles against various biotargets revealed potential binding energies, with one compound showing a binding energy of -13.57 kcal/mol. mdpi.com
Table 3: Representative Molecular Docking Scores for Imidazole-Containing Compounds
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Imidazolone derivative | 4MAN | -5.88 | - | nih.gov |
| Imidazolone derivative | 1HNJ | -4.84 | - | nih.gov |
| Indolyl-derived 4H-imidazole | AChE | -13.57 | - | mdpi.com |
| Imidazole phenanthroline derivative | DNA gyrase | -5.286 | - | researchgate.net |
This table is for illustrative purposes and presents docking scores from various studies on related compounds.
Q & A
Q. What are the standard synthetic routes for preparing Methanone derivatives with imidazole and indole moieties?
- Methodological Answer : The synthesis typically involves coupling substituted benzoyl chlorides with imidazole or indole precursors under basic conditions. For example:
- Step 1 : React 2-phenyl-1H-imidazole with NaH and substituted benzoyl chloride in THF at 0°C to form aryl (2-phenyl-1H-imidazol-1-yl)methanone derivatives (yields: 12–16%) .
- Step 2 : Optimize purification using flash column chromatography (e.g., chloroform or hexane:ethyl acetate 4:1) .
- Variants : For dihydroimidazole derivatives, use benzaldehyde, ethylenediamine, and iodine in t-BuOH at 70°C .
Q. Which spectroscopic techniques are critical for characterizing these compounds?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing indole C3 vs. C4 substitution) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for 2-(4-methylphenyl)-1H-imidazo[4,5-f][1,10]phenanthroline (R factor: 0.037) .
- Infrared (IR) Spectroscopy : Identifies functional groups like ketones (C=O stretch at ~1650–1750 cm⁻¹) .
Q. How can researchers optimize low-yield reactions during synthesis?
- Methodological Answer :
- Catalyst Screening : Tetrabutyl ammonium fluoride (TBAF) improves deprotection yields (e.g., 15–40% for aryl methanones) .
- Solvent Selection : Use polar aprotic solvents (e.g., THF) for imidazole benzoylation .
- Temperature Control : Reactions at 0°C minimize side products in nucleophilic substitutions .
Advanced Research Questions
Q. How do structural modifications impact tubulin inhibition in Methanone derivatives?
- Methodological Answer :
- Substituent Effects : Adding 3,4,5-trimethoxyphenyl groups enhances colchicine-site binding (e.g., ABI-231 IC₅₀: 0.8 µM vs. 10ab IC₅₀: 0.2 µM) .
- Crystallographic Insights : Methyl or methoxy groups at the indole C3 position improve hydrophobic interactions with tubulin’s β-subunit (ΔG: −9.2 kcal/mol) .
- SAR Table :
| Compound | Substituent | Tubulin IC₅₀ (µM) |
|---|---|---|
| ABI-231 | 3,4,5-OMe | 0.8 |
| 10ab | 4-OMe | 0.2 |
| 10bb | 3-Cl,4-OMe | 0.1 |
Q. How do Methanone derivatives overcome drug resistance in cancer models?
- Methodological Answer :
- Mechanism : Derivatives like 10bb disrupt microtubule dynamics independent of P-glycoprotein efflux, overcoming paclitaxel resistance in PC-3/TxR prostate cancer models .
- In Vivo Validation : 10bb reduces primary tumor volume by 62% and metastasis by 75% in melanoma xenografts (p < 0.01) .
- Pharmacokinetics : Oral bioavailability (>80%) and low CYP450 inhibition reduce off-target risks .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Data Normalization : Compare IC₅₀ values under standardized assays (e.g., MTT vs. CellTiter-Glo) .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .
- Case Study : ABI-231 analogs with electron-withdrawing groups show higher antiproliferative activity in hypoxia (e.g., 10bb vs. 10ab in HCT116 p53⁻/⁻) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
